Bis(4-chloro-2-fluorophenyl)methanol

Description

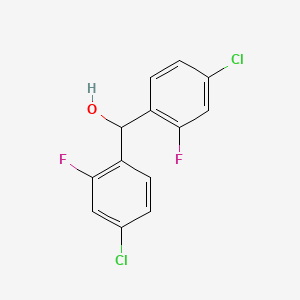

Bis(4-chloro-2-fluorophenyl)methanol is a diaryl methanol derivative featuring two 4-chloro-2-fluorophenyl groups attached to a central hydroxymethyl group. This compound is synthesized via the reduction of 4-chloro-2-fluorobenzoic acid using LiAlH₄ in tetrahydrofuran (THF) . Its structural uniqueness lies in the ortho-fluorine and para-chlorine substituents on both aromatic rings, which influence its physicochemical and biological properties.

Properties

Molecular Formula |

C13H8Cl2F2O |

|---|---|

Molecular Weight |

289.10 g/mol |

IUPAC Name |

bis(4-chloro-2-fluorophenyl)methanol |

InChI |

InChI=1S/C13H8Cl2F2O/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,13,18H |

InChI Key |

JHIUOFOKOOZXHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(C2=C(C=C(C=C2)Cl)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Bis(4-fluorophenyl)methanol (CAS 365-24-2)

- Molecular Formula : C₁₃H₁₀F₂O

- Molecular Weight : 220.21 g/mol

- Key Properties: Lipophilicity: Lower than Bis(4-chloro-2-fluorophenyl)methanol due to the absence of chlorine atoms. BBB Permeability: Moderate, as fluorine’s electronegativity reduces lipid solubility compared to chlorine . Solubility: Freely soluble in methanol, with a bioavailability score of 0.55 .

- Applications : Primarily used as a pharmaceutical intermediate.

1,1-Bis-(4-chlorophenyl)-2,2-difluoroethanol (CAS 841-31-6)

- Molecular Formula : C₁₄H₁₀Cl₂F₂O

- Molecular Weight : 303.14 g/mol

- Key Properties: Structure: Features two 4-chlorophenyl groups and a difluorinated ethanol moiety. Synthesis: Requires multi-step routes involving halogenation and cyclization .

- Applications : Likely explored for antimicrobial or antifungal activity due to halogen-rich structure.

Comparison: The additional fluorine atoms on the ethanol backbone increase polarity, reducing BBB permeability compared to this compound.

2-(4-Chloro-2-fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole Impurity)

- Molecular Formula : C₁₃H₁₂ClFN₆O

- Molecular Weight : 322.73 g/mol

- Key Properties: Solubility: Freely soluble in methanol but requires storage at 2–8°C for stability .

Comparison : The triazole rings enhance hydrogen-bonding capacity, improving aqueous solubility but limiting BBB penetration relative to the target compound.

(2,4-Difluorophenyl)(phenyl)methanol (CAS 182192-95-6)

- Molecular Formula : C₁₃H₁₀F₂O

- Molecular Weight : 232.22 g/mol

- Key Properties :

- Substituents : One 2,4-difluorophenyl and one unsubstituted phenyl group.

- Applications : Intermediate in synthesizing fluorinated pharmaceuticals.

Research Findings and Implications

- Synthetic Accessibility: this compound is synthesized in fewer steps compared to analogs like 1,1-bis-(4-chlorophenyl)-2,2-difluoroethanol, which requires complex halogenation .

- Drug-Likeness : The target compound adheres to Lipinski’s rules (molecular weight <500, LogP <5), similar to NSC777205/NSC777207 derivatives, which exhibit high BBB permeability and GI absorption .

- Toxicity : Chlorine substituents may increase acute toxicity compared to fluorine analogs, necessitating careful in vivo evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.